4-Cyclopentylbenzenesulfonyl chloride
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Overview
Description
4-Cyclopentylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 54997-94-3 . It has a molecular weight of 244.74 g/mol . This compound has gained significant attention due to its potential implications in various fields of research and industry.
Synthesis Analysis
The synthesis of sulfonamides, which are an important group of synthetic antimicrobial agents that contain the sulfonamide group, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method produces a greater yield compared to other methods .Molecular Structure Analysis
The molecular formula of 4-Cyclopentylbenzenesulfonyl chloride is C11H13ClO2S . The InChI Code is 1S/C11H13ClO2S/c12-15(13,14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 .Scientific Research Applications
Activating Hydroxyl Groups for Covalent Attachment
Research has shown that certain sulfonyl chlorides, like 4-Fluorobenzenesulfonyl chloride, are excellent activating agents for the covalent attachment of biological molecules to solid supports. This method has been applied to functionalize polymers and other materials for biological applications, including therapeutic applications and bioselective separations (Chang et al., 1992).
Enhancing Detection in Analytical Chemistry
In analytical chemistry, derivatization techniques involving sulfonyl chlorides have been developed to increase the detection sensitivity of certain compounds, such as estrogens, in liquid chromatography-mass spectrometry (LC-MS) analyses. The introduction of a nitrobenzene moiety through derivatization significantly enhances the detection responses of these compounds in biological fluids, demonstrating the utility of sulfonyl chlorides in analytical methodologies (Higashi et al., 2006).
Contributions to Organic Synthesis
Sulfonyl chlorides serve as key intermediates and reagents in organic synthesis, enabling various chemical transformations. For instance, they are used in the synthesis of sulfonamide-substituted iron phthalocyanine, which has applications in the oxidation of olefins. Such compounds exhibit remarkable stability under oxidative conditions and have potential uses in catalysis and materials science (Işci et al., 2014).
Materials Science and Engineering
In materials science, the modification of cotton fabrics with sulfonyl chloride derivatives has been explored to impart durable antimicrobial properties. This application showcases the versatility of sulfonyl chlorides in modifying textile materials for enhanced functionality (Son et al., 2006).
Safety And Hazards
The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound .
properties
IUPAC Name |
4-cyclopentylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c12-15(13,14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUWSLVVXHWTKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561841 |
Source
|
Record name | 4-Cyclopentylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentylbenzenesulfonyl chloride | |
CAS RN |
54997-94-3 |
Source
|
Record name | 4-Cyclopentylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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